(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone
Overview
Description
(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.22089180 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Biochemistry
- Photoremovable Protecting Group : The compound has potential applications as a photoremovable protecting group in organic synthesis and biochemistry. This is due to its ability to undergo photoenolization and release carboxylic acids upon irradiation, a feature useful for creating 'caged compounds' (Zabadal et al., 2001).
Pharmacological Applications
Anti-Inflammatory and Analgesic Agents : Derivatives of the compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These derivatives showed significant inhibitory activity on COX-2 selectivity and demonstrated analgesic and anti-inflammatory activities in biological assays (Abu‐Hashem et al., 2020).
Antimicrobial Activity : New pyridine derivatives of the compound have been synthesized and shown to possess modest antimicrobial activity against certain bacterial and fungal strains (Patel et al., 2011).
Antitubercular Activities : A series of derivatives of the compound have been synthesized and evaluated for their antitubercular activity. Some of these compounds have shown promising results against Mycobacterium tuberculosis, including multidrug-resistant strains (Bisht et al., 2010).
Material Science
Adsorption Resins : The compound has been used in the synthesis of tertiary amine-functionalized adsorption resins, which are highly effective in removing benzophenone-4 from water. This highlights its potential application in water purification technologies (Zhou et al., 2018).
Photopolymerization : The compound has been used in the development of alkoxyamines bearing a chromophore group, proposed as photoiniferters. This application is relevant in the field of polymer chemistry for controlled polymerization processes (Guillaneuf et al., 2010).
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)-[1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18-14-22(15-19(2)25(18)31-3)24(30)21-6-4-13-29(17-21)16-20-7-9-23(10-8-20)32-26-27-11-5-12-28-26/h5,7-12,14-15,21H,4,6,13,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTYPUCRQOSTLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)OC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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